

Reproducibility of Disodium Azelate's Biological Effects: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Disodium azelate, the salt of azelaic acid, is a dicarboxylic acid with a growing body of research supporting its diverse biological effects. This guide provides a comprehensive comparison of the reproducibility of these effects across various preclinical and clinical studies. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for researchers and professionals in the field of drug development.

Antiproliferative and Cytotoxic Effects on Cancer Cells

Disodium azelate, primarily through its active form azelaic acid, has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines, with a notable focus on melanoma. The reproducibility of this effect is evident across multiple studies, showcasing a consistent dose-dependent inhibition of cancer cell proliferation.

A key mechanism behind this antiproliferative activity is the inhibition of DNA synthesis. Studies have shown that azelaic acid can significantly reduce the number of melanoma cells in culture, not by a simple cytotoxic or cytolytic effect, but by dose-dependently inhibiting DNA synthesis[1]. This effect appears to be selective for malignant cells, as no significant inhibition of cell proliferation has been observed in normal fibroblast cultures[2]. Furthermore, azelaic



acid has been shown to sensitize melanoma cells to chemotherapeutic agents, enhancing the efficacy of drugs like CCNU and fotemustine[3].

Below is a comparative table summarizing the quantitative data on the antiproliferative effects of azelaic acid on melanoma cell lines from various studies.

Cell Line	Treatment Duration	Assay	IC50 / Effect	Study
Human Melanoma (HMB2, SK23)	24 hours	Clonogenic Assay	Dose-dependent reduction in survival (1-100 mM)	Lemic-Stojcevic et al., 1995[4][5]
Murine Melanoma (B16)	24 hours	Clonogenic Assay	Dose-dependent reduction in survival (1-100 mM)	Lemic-Stojcevic et al., 1995[4][5]
Human Melanoma Cultures (2 lines)	24 days	Cell Growth Assay	Dose-dependent reduction in growth	Geier et al., 1986[2]
Cultured Melanoma Cells	Several days	Cell Number Count	50-70% reduction in cell numbers at 10 mM	Nazzaro-Porro et al., 1980[1]
B16F10, SK- MEL-28, SK- MEL-1	Not specified	MTT Assay	Dose-dependent antineoplastic activity	F-D'Atri et al., 1996[3]

Experimental Protocol: Clonogenic Assay for Antiproliferative Effect

This protocol is a generalized representation based on methodologies commonly used in the cited studies.



- Cell Culture: Human and murine melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in culture plates and allowed to attach. Subsequently, they are exposed to varying concentrations of azelaic acid (e.g., 1-100 mM) for a specified duration (e.g., 24 hours).
- Colony Formation: After treatment, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium. They are then incubated for a period that allows for colony formation (typically 7-14 days).
- Staining and Quantification: The resulting colonies are fixed with methanol and stained with a
 solution like crystal violet. The number of colonies (typically defined as containing >50 cells)
 in each dish is counted.
- Data Analysis: The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated control cells.

Caption: Experimental workflow for assessing the antiproliferative effect of azelaic acid using a clonogenic assay.

Clinical Efficacy in Dermatological Conditions

Disodium azelate, formulated as a topical cream or gel, has been extensively studied for its efficacy in treating common dermatological conditions like rosacea and acne vulgaris. Clinical trials have consistently demonstrated its superiority over placebo and comparable efficacy to other established treatments.

Rosacea

In the treatment of papulopustular rosacea, azelaic acid has been shown to significantly reduce inflammatory lesions and erythema. Multiple randomized, double-blind, vehicle-controlled studies have confirmed its clinical benefits.



Study	Formulation	Comparator	Duration	Key Efficacy Endpoints	Results
Phase 3 Trial (NCT015554 63)[6]	15% Azelaic Acid Foam	Vehicle	Not specified	Investigator Global Assessment (IGA) success rate, change in inflammatory lesion count	Significantly greater IGA success and reduction in inflammatory lesions vs. vehicle (P<.001)
Micali et al., 2020[7]	15% Azelaic Acid Cream	Open-label	8 weeks	IGA score, inflammatory lesion count, erythema score	Significant decrease in IGA, inflammatory lesions, and erythema from baseline
Clinical Trial (NCT006965 80)[8][9][10]	15% Azelaic Acid Gel	Vehicle	12 weeks	Percent change in inflammatory lesion count	To evaluate safety and clinical equivalence to reference product

Acne Vulgaris

Azelaic acid is also a well-established treatment for mild to moderate acne vulgaris. Its efficacy is attributed to its antimicrobial, anti-inflammatory, and comedolytic properties.



Study	Formulation	Comparator	Duration	Key Efficacy Endpoints	Results
Thielitz et al.	15% Azelaic Acid	0.1% Adapalene Gel	9 months	Reduction in inflammatory lesions	15% Azelaic acid was significantly more effective
Katsambas et al.[11]	20% Azelaic Acid Cream	0.05% Tretinoin Cream	Not specified	Reduction in comedonal acne	As effective as tretinoin with fewer side effects
Picosse et al.	Not specified	Placebo	Not specified	Reduction in inflammatory lesions	More effective than placebo

Experimental Protocol: Randomized Controlled Trial for Rosacea

This protocol outlines the typical design of a clinical trial evaluating the efficacy of topical azelaic acid for rosacea.

- Patient Selection: Patients with a clinical diagnosis of moderate papulopustular rosacea,
 meeting specific inclusion criteria (e.g., age, number of inflammatory lesions), are enrolled.
- Randomization: Participants are randomly assigned to receive either the active treatment (e.g., 15% azelaic acid foam/gel) or a vehicle control in a double-blind manner.
- Treatment Regimen: Patients are instructed to apply the assigned treatment to the affected facial areas twice daily for a predetermined period (e.g., 12 weeks).
- Efficacy Assessment: The primary efficacy endpoints are typically the Investigator's Global
 Assessment (IGA) of disease severity and the change in the number of inflammatory lesions
 from baseline to the end of the treatment period.



• Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Inhibition of Tyrosinase Activity

Azelaic acid is a known competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. This inhibitory action forms the basis of its use in treating hyperpigmentation disorders.

One study identified the inhibitory constant (Ki) of azelaic acid for tyrosinase to be 2.73×10^{-3} M[12]. The mechanism involves the competition of a single carboxylate group of azelaic acid with the α -carboxylate binding site of the L-tyrosine substrate on the enzyme's active site[12].

Caption: Mechanism of tyrosinase inhibition by azelaic acid in the melanin synthesis pathway.

Effects on Mitochondrial Function

Azelaic acid has been shown to influence mitochondrial activity, acting as an inhibitor of enzymes in the mitochondrial respiratory chain[11][13]. More recent research has also uncovered its role in promoting mitochondrial biogenesis.

A study by Lee et al. (2020) demonstrated that azelaic acid induces mitochondrial biogenesis in skeletal muscle cells through the activation of the olfactory receptor Olfr544. This activation leads to a signaling cascade involving CREB and PGC-1α, ultimately increasing mitochondrial DNA content and density[14][15].

Cell Type	Treatment	Duration	Key Findings	Study
C2C12 Myotubes	50 μM Azelaic Acid	24 hours	3.0-fold increase in mtDNA content, 2.5-fold increase in mitochondrial density	Lee et al., 2020[14]
C2C12 Myotubes	50 μM Azelaic Acid	24 hours	Increased mitochondrial biogenesis and autophagy	Lee et al., 2020[14][15]





Experimental Protocol: Assessment of Mitochondrial Biogenesis

The following is a generalized protocol for assessing the effect of azelaic acid on mitochondrial biogenesis.

- Cell Culture and Treatment: Skeletal muscle cells (e.g., C2C12 myotubes) are cultured and treated with azelaic acid at a specific concentration and for a defined period.
- Mitochondrial DNA (mtDNA) Quantification: Total DNA is extracted from the cells. The relative amount of mtDNA is determined by quantitative real-time PCR (qPCR) using primers specific for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., β-actin) for normalization.
- Mitochondrial Density Measurement: Cells are stained with a fluorescent probe that specifically accumulates in mitochondria, such as MitoTracker Green. The fluorescence intensity, which is proportional to the mitochondrial mass, is then quantified using a fluorescence microscope or a plate reader.

Caption: Signaling pathway of azelaic acid-induced mitochondrial biogenesis in skeletal muscle cells.

In conclusion, the biological effects of **disodium azelate**, primarily mediated by azelaic acid, are well-documented and reproducible across a range of preclinical and clinical studies. Its consistent performance in inhibiting cancer cell proliferation, treating dermatological conditions, inhibiting tyrosinase, and modulating mitochondrial function underscores its potential as a versatile therapeutic agent. Further research focusing on detailed dose-response relationships and long-term effects will continue to solidify its place in various therapeutic arsenals.

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